molecular formula C12H16ClNO4 B1422902 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide CAS No. 1306606-37-0

2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide

Cat. No. B1422902
M. Wt: 273.71 g/mol
InChI Key: BGHMZXLYGGNVCA-UHFFFAOYSA-N
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Description

“2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide” is a chemical compound with the molecular formula C12H16ClNO4 . It has a molecular weight of 273.72 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16ClNO4/c1-16-8-4-10(17-2)9(11(5-8)18-3)7-14-12(15)6-13/h4-5H,6-7H2,1-3H3,(H,14,15) . This indicates the presence of a chloro group, an acetamide group, and a trimethoxyphenyl group in the molecule .


Physical And Chemical Properties Analysis

This compound is a powder with a storage temperature at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Metabolic Pathways and Herbicide Analysis

A study by Coleman et al. (2000) focused on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes. This research is significant for understanding the metabolic pathways and potential environmental impact of herbicides like 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide.

Therapeutic Applications

Ghosh et al. (2008) explored the therapeutic effect of a novel anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, in Japanese encephalitis. This research highlights potential medical applications of related compounds Ghosh et al. (2008).

Structural Analysis

Gowda et al. (2007) conducted a study on the conformation of the N—H bond in various acetamide structures, which contributes to the understanding of the molecular structure and potential reactivity of compounds like 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide Gowda et al. (2007).

Synthesis and Spectroscopic Analysis

Sterkhova et al. (2019) researched the synthesis, structural, and spectroscopic features of related acetamides, contributing to the broader understanding of synthesizing and analyzing similar compounds Sterkhova et al. (2019).

Conformational Analysis

Vereshchagina et al. (2015) performed a conformational analysis of similar acetamides, which aids in understanding the physical characteristics and potential applications of 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide Vereshchagina et al. (2015).

Safety And Hazards

This compound is classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4/c1-16-8-4-10(17-2)9(11(5-8)18-3)7-14-12(15)6-13/h4-5H,6-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHMZXLYGGNVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CNC(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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